1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound might interact with its targets in a similar manner, leading to changes that result in its antileishmanial and antimalarial activities.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of theLeishmania and Plasmodium parasites, thereby inhibiting their growth and proliferation .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that similar compounds can inhibit the growth of Leishmania and Plasmodium parasites, leading to a reduction in the severity of leishmaniasis and malaria .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and fluoroquinolones. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, fluoroquinolones are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV, whereas pyrazoloquinolines may have broader applications in medicinal chemistry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWALZGRYWHLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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